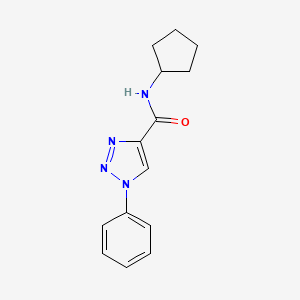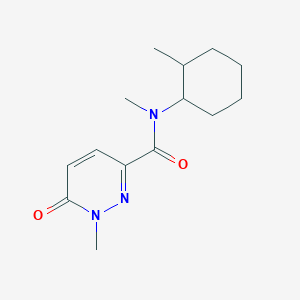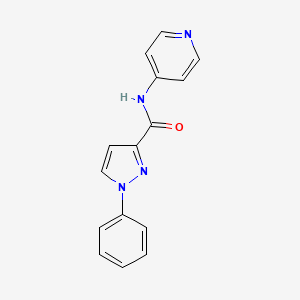
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule with potential therapeutic applications in cancer treatment. DMXAA was first discovered in the 1980s and has since been extensively studied for its anti-cancer properties.
Aplicaciones Científicas De Investigación
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including melanoma, lung cancer, and colon cancer. 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Mecanismo De Acción
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to and activating the stimulator of interferon genes (STING) pathway, which leads to the production of interferons and other immune system molecules. These molecules then activate immune cells, such as T cells and natural killer cells, to attack cancer cells.
Biochemical and Physiological Effects:
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the production of interferons and other immune system molecules, as well as cytokines and chemokines. It also leads to the activation of immune cells, such as T cells and natural killer cells, and the recruitment of other immune cells to the site of the tumor. 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has also been shown to have anti-angiogenic properties, meaning it can prevent the formation of new blood vessels that tumors need to grow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has some limitations in lab experiments. It can be toxic to normal cells at high doses, which can make it difficult to use in certain experiments. It also has a short half-life in the body, meaning it needs to be administered frequently or in high doses to maintain its effectiveness.
Direcciones Futuras
There are several future directions for 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide research. One area of focus is on improving its effectiveness in cancer treatment. This could involve developing new formulations or combination therapies that enhance its anti-cancer properties. Another area of focus is on understanding its potential applications in other diseases, such as viral infections or autoimmune disorders. Finally, there is a need for more research on the safety and toxicity of 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, particularly in humans, to determine its potential as a clinical therapy.
Métodos De Síntesis
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting with 2,6-dimethylpyridine-3-carboxylic acid. The acid is first converted to an acid chloride, which is then reacted with dimethylamine to form the amide. The amide is then reduced to the corresponding amine, which is finally acylated with 2,6-dimethylphenylacetyl chloride to yield 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide.
Propiedades
IUPAC Name |
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-7-12(2)15(11)18-16(20)13-8-9-14(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAXQKOIWJBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)

![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)




![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)




![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)